molecular formula C15H21BrN2O B12563089 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide CAS No. 153001-08-2

8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide

Cat. No.: B12563089
CAS No.: 153001-08-2
M. Wt: 325.24 g/mol
InChI Key: ZTMIACMHCLZOIX-UHFFFAOYSA-M
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Description

8-Benzoyl-5,8-diazaspiro[45]decan-5-ium bromide is a chemical compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide typically involves the reaction of benzoyl chloride with a diazaspiro compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure. The reaction mixture is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, leading to inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

153001-08-2

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

IUPAC Name

8-aza-5-azoniaspiro[4.5]decan-8-yl(phenyl)methanone;bromide

InChI

InChI=1S/C15H21N2O.BrH/c18-15(14-6-2-1-3-7-14)16-8-12-17(13-9-16)10-4-5-11-17;/h1-3,6-7H,4-5,8-13H2;1H/q+1;/p-1

InChI Key

ZTMIACMHCLZOIX-UHFFFAOYSA-M

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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